1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea is a synthetic organic compound that contains a urea moiety, a chloroethyl group, and a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea typically involves the following steps:
Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of a dithiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a chloroethyl halide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiane ring may yield sulfoxides or sulfones, while substitution of the chloroethyl group may introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)thiourea: Similar structure but with a thiourea moiety.
1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea is unique due to the presence of both the chloroethyl group and the dithiane ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
33021-66-8 |
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Molecular Formula |
C7H13ClN2O5S2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |
InChI |
InChI=1S/C7H13ClN2O5S2/c8-1-2-9-7(11)10-6-3-16(12,13)5-17(14,15)4-6/h6H,1-5H2,(H2,9,10,11) |
InChI Key |
OMRUXKZIXIQZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)NCCCl |
Origin of Product |
United States |
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